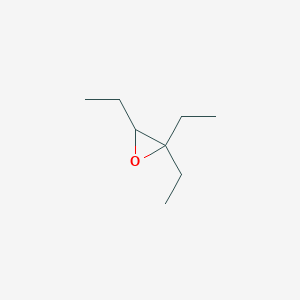
N-(benzylideneamino)phthalazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzylideneamino)phthalazin-1-amine is a compound that belongs to the class of phthalazine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylideneamino)phthalazin-1-amine typically involves the Schiff base reaction between benzaldehyde and phthalazin-1-amine . This reaction is carried out under mild conditions, often using a green catalyst to minimize environmental impact . The reaction proceeds with high efficiency, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high throughput and consistent product quality . Green chemistry principles are often applied to reduce waste and improve sustainability .
Análisis De Reacciones Químicas
Types of Reactions
N-(benzylideneamino)phthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylideneamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazines .
Aplicaciones Científicas De Investigación
N-(benzylideneamino)phthalazin-1-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(benzylideneamino)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like phosphodiesterases and kinases, which play crucial roles in cellular signaling and regulation . By modulating these pathways, the compound can exert its effects on cell proliferation, apoptosis, and other cellular processes .
Comparación Con Compuestos Similares
N-(benzylideneamino)phthalazin-1-amine can be compared with other phthalazine derivatives, such as:
Phthalazinone: Known for its anticancer and anti-inflammatory properties.
Hydralazine: Used as an antihypertensive agent.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits .
Propiedades
Fórmula molecular |
C15H12N4 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
N-(benzylideneamino)phthalazin-1-amine |
InChI |
InChI=1S/C15H12N4/c1-2-6-12(7-3-1)10-16-18-15-14-9-5-4-8-13(14)11-17-19-15/h1-11H,(H,18,19) |
Clave InChI |
SYXAITLZOCJTFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NNC2=NN=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)



